Chlorofluorotrimethylantimony
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Overview
Description
Chlorofluorotrimethylantimony is a chemical compound of antimony, a metallic element with the chemical symbol Sb and atomic number 51 . This compound is characterized by its molecular formula C₃H₉ClFSb and a molecular weight of 221.315 g/mol . It appears as a white powder and is known for its organometallic properties .
Preparation Methods
The synthesis of chlorofluorotrimethylantimony typically involves the reaction of trimethylantimony with chlorine and fluorine under controlled conditions. The reaction can be represented as follows:
(CH₃)₃Sb+Cl₂+F₂→(CH₃)₃SbClF
This reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to handle the reactive halogens and ensure the purity of the final product .
Chemical Reactions Analysis
Chlorofluorotrimethylantimony undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form antimony oxides.
Reduction: Can be reduced by strong reducing agents to form elemental antimony.
Substitution: Undergoes halogen exchange reactions where the chlorine or fluorine atoms can be replaced by other halogens or functional groups.
Hydrolysis: Reacts with water to form antimony hydroxides and hydrohalic acids.
Common reagents used in these reactions include sulfuric acid, nitric acid, and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorofluorotrimethylantimony has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.
Industry: Utilized in the production of semiconductors and as a catalyst in various industrial processes
Mechanism of Action
The exact mechanism of action of chlorofluorotrimethylantimony is not fully understood. it is known to interact with enzymes involved in glycogenolysis and gluconeogenesis pathways, potentially affecting circulating glucose levels . The compound’s effects on the myocardium suggest that it may interfere with cellular processes in the heart .
Comparison with Similar Compounds
Chlorofluorotrimethylantimony is unique among organoantimony compounds due to its specific halogen substitutions. Similar compounds include:
Trimethylantimony: Lacks halogen substitutions and has different reactivity.
Chlorotrimethylantimony: Contains only chlorine as the halogen.
Fluorotrimethylantimony: Contains only fluorine as the halogen.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
chloro-fluoro-trimethyl-λ5-stibane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.ClH.FH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELKUNVYNVZPNU-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sb](C)(C)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFSb |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156734 |
Source
|
Record name | Chlorofluorotrimethylantimony | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13077-54-8 |
Source
|
Record name | Chlorofluorotrimethylantimony | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013077548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorofluorotrimethylantimony | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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